

In-Depth Technical Guide: ACTH (4-11) Signaling Pathways In Vitro

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Compound of Interest

Compound Name:	Acth (4-11)
CAS No.:	67224-41-3
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Introduction

Adrenocorticotrophic hormone (ACTH) is a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC). While the full-length peptide's role in steroidogenesis via the melanocortin 2 receptor (MC2R) is well-established, various smaller fragments of ACTH also exhibit biological activity. This guide focuses on the in vitro signaling pathways of the heptapeptide fragment **ACTH (4-11)**, with the sequence Met-Glu-His-Phe-Arg-Trp-Gly.

This document provides a comprehensive overview of the known in vitro signaling activities of **ACTH (4-11)**, drawing on data from related fragments to build a complete picture where direct data is limited. It includes quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of the signaling pathways.

Core Signaling Pathways of ACTH Fragments

ACTH and its fragments mediate their effects primarily through the five melanocortin receptors (MC1R-MC5R), which are G protein-coupled receptors (GPCRs). The canonical signaling

pathway for most melanocortin receptors is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2] However, signaling through other pathways, such as the mobilization of intracellular calcium ($[Ca^{2+}]_i$), has also been reported for ACTH.[3][4][5][6]

The core sequence for melanocortin receptor activation is generally considered to be His-Phe-Arg-Trp (residues 6-9 of ACTH).[7] The residues surrounding this core modulate receptor subtype selectivity and potency.

ACTH (4-11) Signaling Profile

Direct in vitro studies on **ACTH (4-11)** are limited. However, available data and studies on closely related fragments suggest a profile of weak classical melanocortin agonism but potential for neurotrophic activity.

Melanocortin Receptor Binding and Activation

ACTH (4-11) exhibits weak potency as a melanocortin receptor agonist. It has been reported to have weak α -melanocyte stimulating hormone (α -MSH) potency at high concentrations (100 and 1000 nM) and to have lost almost all binding activity for the MC1R.[8] This is consistent with studies on other short N-terminal fragments of ACTH. For instance, ACTH (4-10) was found to be inactive in stimulating corticosteroid production.[8]

The following table summarizes the available quantitative data for **ACTH (4-11)** and related fragments.

Ligand	Receptor	Assay Type	Parameter	Value	Cell Line	Reference
ACTH (4-11)	MC1R	Binding	Ki	~ Inactive	Not Specified	[8]
ACTH (4-11)	Melanocytes	Differentiation	EC50	>1000 nM	Mouse Epidermal Melanocytes	[8][9]
ACTH (4-10)	Not Specified	Corticosteroid Production	Activity	Inactive	Frog Interrenal Slices	[8]

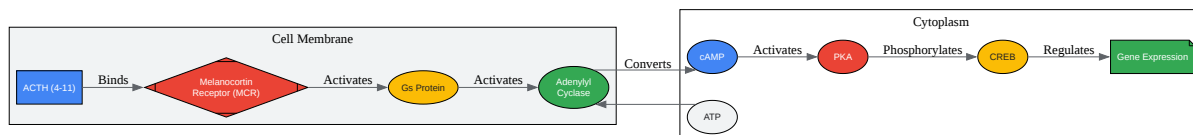
Neurotrophic Effects

A significant area of biological activity for smaller ACTH fragments appears to be in the nervous system. ACTH/MSH peptides have demonstrated neurotrophic and neuroprotective properties in various in vitro and in vivo models.[10][11] The neurotrophic activity has been localized to the ACTH (6-10) sequence, which is a core component of **ACTH (4-11)**.[10] These effects are often independent of classical melanocortin receptor signaling and may involve as-yet-undefined receptors or mechanisms.[10]

Key Signaling Pathways and Experimental Workflows

Canonical cAMP Signaling Pathway

The primary signaling pathway for melanocortin receptors is the Gs-protein coupled activation of adenylyl cyclase, leading to cAMP production.

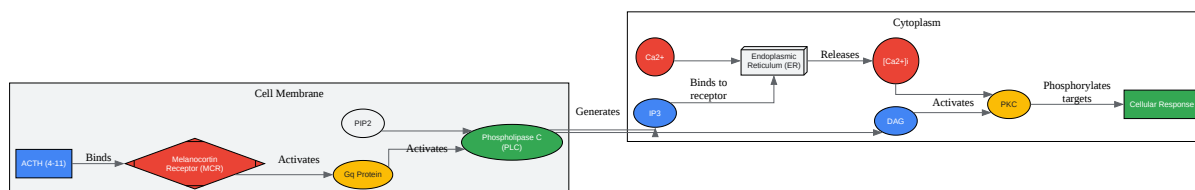


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Canonical Melanocortin Receptor cAMP Signaling Pathway.

Calcium Signaling Pathway

ACTH has been shown to induce transient increases in intracellular calcium ($[Ca^{2+}]_i$), suggesting the involvement of Gq-coupled signaling and phospholipase C (PLC) activation.[3][4][5][6]

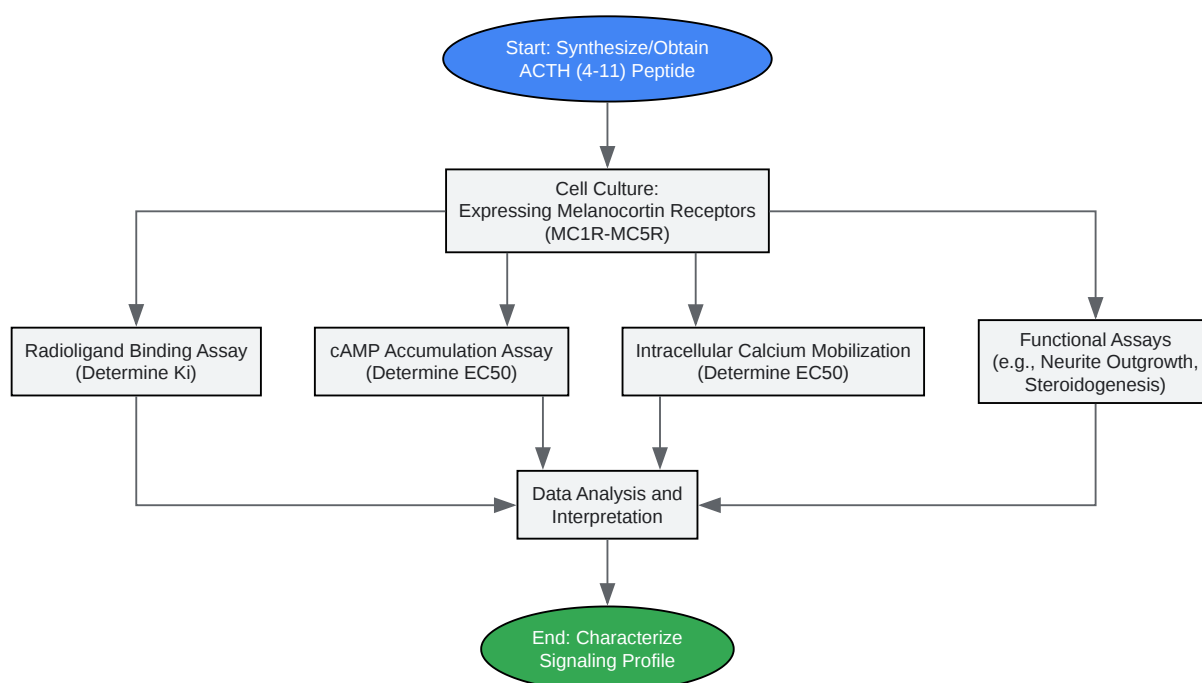


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Gq-Mediated Calcium Signaling Pathway.

Experimental Workflow: In Vitro Characterization

A typical workflow to characterize the in vitro signaling of **ACTH (4-11)** would involve a series of assays to determine receptor binding, second messenger activation, and downstream functional effects.



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Workflow for In Vitro Characterization of **ACTH (4-11)**.

Experimental Protocols

Radioligand Binding Assay for Melanocortin Receptors

This protocol is for a competitive radioligand binding assay to determine the binding affinity (K_i) of **ACTH (4-11)** for a specific melanocortin receptor.

Materials:

- HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., MC4R).
- Radioligand: [125 I]NDP- α -MSH.
- Unlabeled Ligand: **ACTH (4-11)**.
- Binding Buffer: Minimum Essential Medium (MEM) with 0.2% Bovine Serum Albumin (BSA).
- Wash Buffer: MEM with 0.2% BSA.
- Lysis Buffer: 0.2 N NaOH.
- 24-well cell culture plates.
- Gamma counter.

Procedure:

- Cell Seeding: Seed HEK293 cells expressing the target receptor in 24-well plates and grow to confluence.
- Assay Setup:
 - Wash cells once with Binding Buffer.
 - Add Binding Buffer containing a fixed concentration of [125 I]NDP- α -MSH (typically at its K_d concentration).
 - Add varying concentrations of unlabeled **ACTH (4-11)** (e.g., from 10^{-12} M to 10^{-5} M).
 - For total binding, add only the radioligand.
 - For non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., 1 μ M NDP- α -MSH).

- Incubation: Incubate the plates for 1 hour at 37°C.
- Separation of Bound and Free Ligand: Aspirate the incubation medium and wash the cells three times with ice-cold Wash Buffer.
- Cell Lysis and Counting: Lyse the cells with Lysis Buffer and transfer the lysate to tubes for counting in a gamma counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the log concentration of **ACTH (4-11)**.
 - Determine the IC₅₀ value (the concentration of **ACTH (4-11)** that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
 - Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

In Vitro cAMP Measurement Assay

This protocol describes a method to measure intracellular cAMP levels in response to **ACTH (4-11)** stimulation.

Materials:

- CHO-K1 or HEK293T cells transiently or stably expressing the melanocortin receptor of interest.
- **ACTH (4-11)**.
- Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.5 mM IBMX (a phosphodiesterase inhibitor).
- Lysis Buffer.
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

- 96-well cell culture plates.
- Plate reader compatible with the chosen assay kit.

Procedure:

- Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.
- Cell Stimulation:
 - Wash cells once with pre-warmed HBSS.
 - Add Stimulation Buffer and incubate for 10 minutes at 37°C.
 - Add varying concentrations of **ACTH (4-11)** to the wells.
 - Include a positive control (e.g., Forskolin, a direct adenylyl cyclase activator) and a vehicle control.
- Incubation: Incubate for 30 minutes at 37°C.
- Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
- cAMP Detection: Perform the cAMP detection assay following the kit's protocol.
- Data Analysis:
 - Generate a standard curve using the cAMP standards provided in the kit.
 - Determine the concentration of cAMP in each sample from the standard curve.
 - Plot the cAMP concentration against the log concentration of **ACTH (4-11)** and fit a sigmoidal dose-response curve to determine the EC₅₀ value.

Intracellular Calcium Mobilization Assay

This protocol outlines the use of a fluorescent calcium indicator to measure changes in intracellular calcium in response to **ACTH (4-11)**.

Materials:

- HEK293T cells transiently expressing the melanocortin receptor of interest and a promiscuous G-protein (e.g., G α 16) to couple to the calcium pathway if necessary.
- **ACTH (4-11).**
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Loading Buffer: HBSS with 20 mM HEPES, pH 7.4.
- Pluronic F-127.
- Black, clear-bottom 96-well plates.
- Fluorescence plate reader with an injection system.

Procedure:

- Cell Seeding: Seed cells in black, clear-bottom 96-well plates and grow overnight.
- Dye Loading:
 - Prepare a loading solution of the calcium indicator in Loading Buffer (e.g., 4 μ M Fluo-4 AM with 0.02% Pluronic F-127).
 - Remove the culture medium and add the loading solution to the cells.
 - Incubate for 1 hour at 37°C in the dark.
- Cell Washing: Wash the cells twice with Loading Buffer to remove excess dye. Add fresh Loading Buffer to each well.
- Calcium Measurement:
 - Place the plate in the fluorescence plate reader.
 - Record a baseline fluorescence reading.

- Inject varying concentrations of **ACTH (4-11)** into the wells.
- Continuously record the fluorescence signal for a set period (e.g., 2-3 minutes).
- Data Analysis:
 - Calculate the change in fluorescence intensity (ΔF) for each well.
 - Plot the peak ΔF against the log concentration of **ACTH (4-11)**.
 - Determine the EC_{50} value from the dose-response curve.

Conclusion

The in vitro signaling profile of **ACTH (4-11)** is characterized by weak agonism at classical melanocortin receptors, suggesting that its primary physiological roles may lie outside of the traditional endocrine functions of ACTH. The presence of the neurotrophic core sequence ACTH (6-10) within **ACTH (4-11)** points towards potential activities in the central and peripheral nervous systems. Further research is required to fully elucidate the specific receptors and signaling pathways involved in these neurotrophic effects. The experimental protocols provided in this guide offer a robust framework for the detailed in vitro characterization of **ACTH (4-11)** and other ACTH fragments, which will be crucial for understanding their full therapeutic potential.

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